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molecular formula C21H26N2O3 B2662673 8-[3-(1-Acetyl-piperidin-4-yl)-propionyl]-1,2,5,6-tetrahydro-pyrrolo[3,2,1-ij]quinolin-4-one CAS No. 215040-77-0

8-[3-(1-Acetyl-piperidin-4-yl)-propionyl]-1,2,5,6-tetrahydro-pyrrolo[3,2,1-ij]quinolin-4-one

Cat. No. B2662673
M. Wt: 354.45
InChI Key: UETBGGGMWJBWLZ-UHFFFAOYSA-N
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Patent
US06881842B2

Procedure details

A mixture of 1-acetyl-4-piperidinepropionic acid (1.99 g, 9.99 mmol), 1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-4-one (1.73 g, 9.99 mmol) and polyphosphoric acid (24 g) was stirred at about 105° C. for 7 hours under nitrogen. Cold water (16 mL) at about 5° C. was slowly added dropwise thereto at −40 to 70° C. and 25% aqueous ammonia was added dropwise thereto at 40 to 50° C. to adjust pH to 8.5. A mixture of toluene-acetonitrile (1:1) (20 mL) was added. The layers were separated, a mixture of toluene-acetonitrile (1:1) (10 mL) was added to the aqueous layer, and the layers were separated. The organic layers were combined, and concentrated to a volume of the solution of ⅕. Diisoporpyl ether (7 mL) was added to the residue to precipitate crystals. The mixture was stirred at about 25° C. for about 1 hour and then at 0 to 5° C. for about 1 hour. Precipitated crystals were separated, washed with diisopropyl ether (3 mL) and dried to obtain 3.47 g (yield 98.6%) of the desired compound as crystals.
Quantity
1.99 g
Type
reactant
Reaction Step One
Quantity
1.73 g
Type
reactant
Reaction Step One
[Compound]
Name
polyphosphoric acid
Quantity
24 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three
Name
Quantity
16 mL
Type
solvent
Reaction Step Four
Yield
98.6%

Identifiers

REACTION_CXSMILES
[C:1]([N:4]1[CH2:9][CH2:8][CH:7]([CH2:10][CH2:11][C:12]([OH:14])=O)[CH2:6][CH2:5]1)(=[O:3])[CH3:2].[CH2:15]1[C:25]2=[C:26]3[C:21](=[CH:22][CH:23]=[CH:24]2)[CH2:20][CH2:19][C:18](=[O:27])[N:17]3[CH2:16]1.N.C1(C)C(CC#N)=CC=CC=1>O>[C:1]([N:4]1[CH2:5][CH2:6][CH:7]([CH2:10][CH2:11][C:12]([C:23]2[CH:22]=[C:21]3[C:26]4=[C:25]([CH2:15][CH2:16][N:17]4[C:18](=[O:27])[CH2:19][CH2:20]3)[CH:24]=2)=[O:14])[CH2:8][CH2:9]1)(=[O:3])[CH3:2]

Inputs

Step One
Name
Quantity
1.99 g
Type
reactant
Smiles
C(C)(=O)N1CCC(CC1)CCC(=O)O
Name
Quantity
1.73 g
Type
reactant
Smiles
C1CN2C(CCC3=CC=CC1=C23)=O
Name
polyphosphoric acid
Quantity
24 g
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Three
Name
Quantity
20 mL
Type
reactant
Smiles
C=1(C(=CC=CC1)CC#N)C
Step Four
Name
Quantity
16 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
105 °C
Stirring
Type
CUSTOM
Details
was stirred at about 105° C. for 7 hours under nitrogen
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 40 to 50° C.
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
The layers were separated
ADDITION
Type
ADDITION
Details
a mixture of toluene-acetonitrile (1:1) (10 mL)
ADDITION
Type
ADDITION
Details
was added to the aqueous layer
CUSTOM
Type
CUSTOM
Details
the layers were separated
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to a volume of the solution of ⅕
ADDITION
Type
ADDITION
Details
Diisoporpyl ether (7 mL) was added to the residue
CUSTOM
Type
CUSTOM
Details
to precipitate crystals
STIRRING
Type
STIRRING
Details
The mixture was stirred at about 25° C. for about 1 hour
Duration
1 h
WAIT
Type
WAIT
Details
at 0 to 5° C. for about 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
Precipitated crystals
CUSTOM
Type
CUSTOM
Details
were separated
WASH
Type
WASH
Details
washed with diisopropyl ether (3 mL)
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
7 h
Name
Type
product
Smiles
C(C)(=O)N1CCC(CC1)CCC(=O)C=1C=C2CCC(N3C2=C(C1)CC3)=O
Measurements
Type Value Analysis
AMOUNT: MASS 3.47 g
YIELD: PERCENTYIELD 98.6%
YIELD: CALCULATEDPERCENTYIELD 98%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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